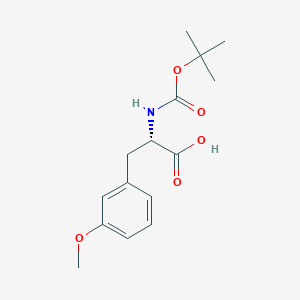

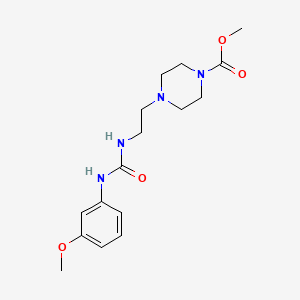

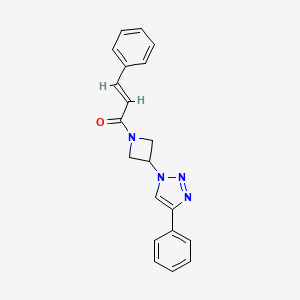

![molecular formula C8H6BrNO2 B2444403 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 1260672-39-6](/img/structure/B2444403.png)

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a chemical compound that is part of the benzoxazine family . Benzoxazines are a type of phenolic resin, known for their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Synthesis Analysis

The synthesis of benzoxazine compounds often involves the reaction of suitable raw materials . For instance, a new benzoxazine monomer was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . Another method reported the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of benzoxazine compounds can be characterized by various spectroscopic techniques. For example, the structure of a new benzoxazine monomer was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions. For instance, the polymerization behavior of a new benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage . Another study reported a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids to synthesize 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .Physical And Chemical Properties Analysis

Benzoxazine compounds exhibit excellent physical and chemical properties. For example, a new benzoxazine monomer showed better thermal stability as evidenced by the 5% and 10% weight-loss temperatures of the cross-linked polybenzoxazine, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Scientific Research Applications

Platelet Aggregation Inhibitors

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one derivatives have been synthesized and characterized for their potential as platelet aggregation inhibitors. These derivatives have shown promising results in inhibiting ADP-induced platelet aggregation, with compound 7a demonstrating the most potent effect among the synthesized compounds. The study provided insights into the structure-activity relationship of these compounds, positioning them as potential therapeutic agents for conditions where platelet aggregation plays a role (Tian et al., 2012).

Antimicrobial Activity

Benzo[B][1,4]oxazin-3(4H)-one derivatives have been synthesized and assessed for their antimicrobial properties. The compounds displayed considerable potency against various Gram-positive and Gram-negative microorganisms, indicating their potential as antimicrobial agents. The presence of fluorine atoms in certain derivatives was found to enhance antimicrobial properties, providing valuable insights for future molecular modeling and compound design (Fang et al., 2011).

Antiviral and Cytotoxic Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized from 2-substituted benzo[1,3]oxazine-4-ones, have been evaluated for their antiviral activity against various viruses including HIV, HSV, and vaccinia viruses. Notably, a specific derivative exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the therapeutic potential of these compounds in antiviral treatments (Selvam et al., 2010).

Synthesis and Characterization

Research has been conducted on the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with various substituents, evaluating their potential in different applications. The studies provide detailed synthesis procedures and characterization of these compounds, contributing to the fundamental understanding and potential industrial applications of these chemical entities (Soleimani et al., 2010; Soleimani et al., 2012; Ilaš & Kikelj, 2008).

Anticancer Agents

A series of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and screened for their anticancer activity against breast and cervical cancer cell lines. Certain compounds demonstrated significant cytotoxic activity, with in vivo studies also indicating potential anticancer efficacy, making them promising candidates for further exploration as anticancer agents (Nagavelli et al., 2016).

Mechanism of Action

Future Directions

Benzoxazine compounds have a wide range of applications in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others . Future research could focus on improving the toughness of polybenzoxazines, designing inherently tough benzoxazine monomers, and exploring new synthesis methods .

Properties

IUPAC Name |

5-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWNINZPRWATHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

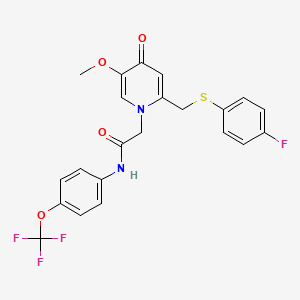

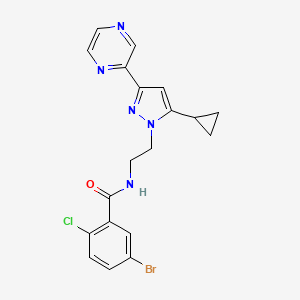

![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)

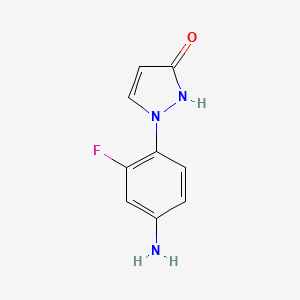

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)

(C)OC1(CCC1)C=O](/img/structure/B2444331.png)

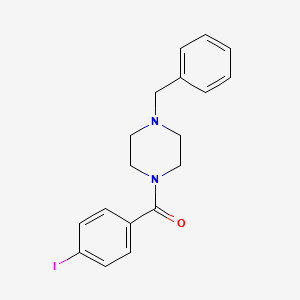

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)